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Compound of Interest

Compound Name:
2-Methoxy-6-

propoxybenzaldehyde

CAS No.: 385802-22-2

Cat. No.: B2454802

Get Quote

Executive Summary: The "Oil vs. Crystal" Dilemma
In drug discovery, the 2,6-disubstituted benzaldehyde scaffold is a critical pharmacophore,

often serving as a covalent warhead (e.g., in Voxelotor analogs) or a ligand precursor.

The Standard (2,6-Dimethoxybenzaldehyde): A robust crystalline solid (

96–98 °C).[1] It serves as the structural reference point but suffers from lower lipophilicity.

The Target (2-Methoxy-6-propoxybenzaldehyde): A colorless oil at room temperature. The

introduction of the flexible propoxy chain disrupts the crystal lattice, significantly enhancing

solubility in non-polar solvents and increasing lipophilicity (LogP), but complicating solid-

state characterization.

This guide details the crystallographic baseline of the dimethoxy analog and provides a

validated workflow to crystallize the propoxy derivative via Schiff base formation.

Structural Baseline: 2,6-Dimethoxybenzaldehyde
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To understand the propoxy derivative, we must first analyze the packing of the methyl analog.

The crystal structure of 2,6-dimethoxybenzaldehyde (CSD Refcode: 989140) reveals the

fundamental packing forces of this scaffold.

Crystallographic Parameters (Reference)
Parameter Data Significance

Formula Baseline stoichiometry

Crystal System Monoclinic Common for planar aromatics

Space Group
Centrosymmetric, favoring

antiparallel packing

Z (Molecules/Cell) 4 Standard packing density

Melting Point 96–98 °C
High stability due to efficient

packing

Molecular Conformation Near-Planar

Methoxy groups lie in-plane;

carbonyl may twist slightly to

relieve steric strain from ortho

substituents.

Key Insight: The high melting point of the dimethoxy analog is driven by efficient

-

stacking and the compact nature of the methyl groups. Replacing a methyl with a propyl group
(in the target compound) introduces entropic freedom, which prevents this tight packing,
resulting in the oily state.

The Propoxy Derivative: Performance &
Characterization
Compound: 2-Methoxy-6-propoxybenzaldehyde (also referred to as 2-Propoxy-6-

methoxybenzaldehyde)
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Feature
2,6-Dimethoxy
(Reference)

2-Methoxy-6-
Propoxy (Target)

Performance
Implication

Physical State Crystalline Solid Colorless Oil

Propoxy derivative is

harder to handle as a

solid but easier to

dissolve.

Lipophilicity (LogP) ~1.1 (Exp) ~2.3 (Calc)

Propoxy analog has

superior membrane

permeability potential.

Solubility (DCM) Good Excellent
Ideal for solution-

phase synthesis.

Synthesis Method
Commercial /

Methylation

Williamson Ether

Synthesis

Requires purification

via distillation or

column

chromatography.

Experimental Protocol: Synthesis & Isolation
Objective: Synthesize 2-methoxy-6-propoxybenzaldehyde for use as an intermediate.

Reagents: 2-Hydroxy-6-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq),

(2.0 eq), DMF (Solvent).

Procedure:

Dissolve the phenol in DMF. Add

and stir at 60 °C for 30 min.

Add 1-bromopropane dropwise.

Heat at 80 °C for 4 hours (Monitor by TLC: Hexane/EtOAc 4:1).

Workup: Pour into ice water. Extract with Ethyl Acetate (
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). Wash organic layer with brine. Dry over

.

Purification: The crude product is an oil. Purify via silica gel chromatography (Gradient: 0-

20% EtOAc in Hexanes).

Result: Colorless oil.

NMR will show the characteristic propyl triplet (

ppm) and multiplet (

ppm).[2]

Strategy for Crystallization (Derivatization)
Since the aldehyde itself is an oil, direct X-ray diffraction is impossible at room temperature.

The standard protocol to obtain structural data is to convert it into a crystalline hydrazone or

Schiff base.

Recommended Derivative: The Azine or Hydrazone
Condensation with hydrazine or a substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine)

yields a solid suitable for XRD.

Protocol: Crystallization of the Hydrazone Derivative
Dissolution: Dissolve 1 mmol of 2-methoxy-6-propoxybenzaldehyde in 5 mL of hot

Ethanol.

Addition: Add 1.1 mmol of Hydrazine Monohydrate (or substituted hydrazine).

Catalysis: Add 1 drop of Glacial Acetic Acid.

Reflux: Heat at reflux for 2 hours. A precipitate often forms immediately.

Crystallization: Cool slowly to room temperature, then to 4 °C.
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Harvest: Filter the crystals (Yellow/Orange needles). Recrystallize from EtOH/DMF for X-ray

quality crystals.

Workflow Visualization
The following diagram illustrates the logical flow from the oily intermediate to the final crystal

structure data.
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Caption: Workflow for converting the oily propoxy-benzaldehyde intermediate into a crystalline

derivative for structural analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,6-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. repository.ubn.ru.nl [repository.ubn.ru.nl]

4. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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